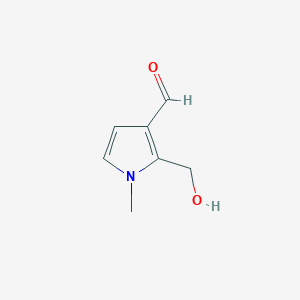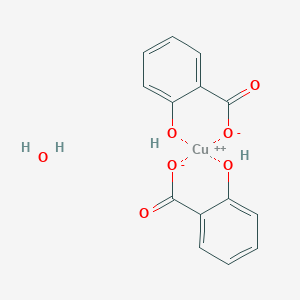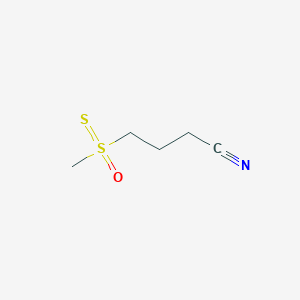![molecular formula C12H19NO2 B12875696 [5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol CAS No. 89743-88-4](/img/structure/B12875696.png)
[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes::
Oxidation of 5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole: This compound can be synthesized by oxidizing the corresponding oxazole ring using suitable reagents.
Reduction of 5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole: Reduction of the oxazole ring can yield the desired compound.
Substitution Reactions: Substituting functional groups on the oxazole or cyclohexane rings can lead to various derivatives.
Industrial Production:: Industrial-scale production methods may involve catalytic processes, solvent selection, and optimization of reaction conditions. specific details are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions, potentially yielding an oxazole N-oxide.
Reduction: Reduction of the oxazole ring can lead to amines or other reduced forms.
Substitution: Substituting the hydroxyl group or other positions can modify its properties.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or metal-based catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various reagents based on the desired substitution pattern.
Major Products:: The major products depend on the specific reaction conditions and substituents introduced. These could include oxazole N-oxides, amines, or other derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: May have applications in drug discovery due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar structural features include cyclohexanol derivatives and oxazole-containing molecules.
Properties
CAS No. |
89743-88-4 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
[5-methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H19NO2/c1-9-10(8-14)13-11(15-9)12(2)6-4-3-5-7-12/h14H,3-8H2,1-2H3 |
InChI Key |
RABHTXAFEPVENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2(CCCCC2)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12875614.png)



![1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12875634.png)


![[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12875652.png)
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(di-tert-butylphosphine)](/img/structure/B12875657.png)

![1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12875668.png)


